n-(1-(2-Amino-2-oxoethyl)piperidin-4-yl)thiophene-2-carboxamide
Description
Properties
Molecular Formula |
C12H17N3O2S |
|---|---|
Molecular Weight |
267.35 g/mol |
IUPAC Name |
N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H17N3O2S/c13-11(16)8-15-5-3-9(4-6-15)14-12(17)10-2-1-7-18-10/h1-2,7,9H,3-6,8H2,(H2,13,16)(H,14,17) |
InChI Key |
RDYLTCBLBJYMCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CS2)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of n-(1-(2-Amino-2-oxoethyl)piperidin-4-yl)thiophene-2-carboxamide typically involves the reaction of piperidine derivatives with thiophene carboxylic acid derivatives. One common method involves the use of a condensation reaction between a piperidine derivative and a thiophene carboxylic acid derivative under specific reaction conditions. Industrial production methods may involve the use of bulk manufacturing processes to produce the compound in large quantities .
Chemical Reactions Analysis
n-(1-(2-Amino-2-oxoethyl)piperidin-4-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound "n-(1-(2-Amino-2-oxoethyl)piperidin-4-yl)thiophene-2-carboxamide":
Chemical Properties
- Common Name: this compound
- CAS Number: 1241140-36-2
- Molecular Formula:
- Molecular Weight: 267.35 g/mol
Potential Applications and Research Insights
- Building Block in Complex Molecules :
-
Antimicrobial Activity :
- Similar compounds exhibit antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus.
- Modifications to the thioether group can enhance antimicrobial potency, especially against gram-positive bacteria.
-
Cytotoxicity :
- Related compounds have shown selective cytotoxicity towards human cancer cells, sparing normal cells.
- In vitro tests on cancer cell lines revealed that similar compounds exhibited IC50 values in the low micromolar range, suggesting potential as anticancer agents.
-
Enzyme Inhibition :
- The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression.
- Similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.
- Anticancer Research :
- Antithrombotic Agents :
Table 1: Potential Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against E. coli and S. aureus. Modifications to the thioether group can enhance antimicrobial potency. |
| Cytotoxicity | Selective toxicity towards cancer cell lines, sparing normal cells. In vitro tests showed low micromolar IC50 values, suggesting potential as anticancer agents. |
| Enzyme Inhibition | Potential inhibitor of enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases. |
| Anticancer Agent | Molecular hybrids containing thiophene rings are being explored as potential anticancer agents. Thiophene-2-carboxamide derivatives are of interest in antitumor compound development. Some are marketed as anticancer drugs. |
| Antithrombotic | Some thiophene-2-carboxamides, like Rivaroxaban, are used as antithrombotic agents. |
Case Studies
-
Antimicrobial Efficacy :
- Modifications to the thioether group in related compounds significantly enhanced antimicrobial potency against gram-positive bacteria.
-
Cytotoxic Effects on Cancer Cells :
- In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, suggesting a potential for development into anticancer agents.
- Anticonvulsive Effects :
Mechanism of Action
The mechanism of action of n-(1-(2-Amino-2-oxoethyl)piperidin-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways in the body. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Analog: N-(2-Nitrophenyl)thiophene-2-carboxamide
Key Features :
- Substituents : A 2-nitrophenyl group replaces the piperidine moiety in the target compound.
- Synthesis : Reacts 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile .
- Structural Data :
- Dihedral angles between thiophene and benzene rings: 13.53° and 8.50° (asymmetric unit).
- Weak C–H⋯O/S interactions stabilize crystal packing, lacking classical hydrogen bonds.
- Biological Activity : Carboxyamide derivatives exhibit antibacterial and antifungal properties .
Comparison :
- Absence of a piperidine ring reduces conformational flexibility, likely altering bioavailability and target engagement.
Heterocycle Variation: N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC)
Key Features :
- Substituents : Identical 2-nitrophenyl group but replaces thiophene with a furan ring.
- Structural Data :
- Biological Implications : Furan derivatives may exhibit altered metabolic stability due to increased susceptibility to oxidative degradation.
Comparison :
Pharmacologically Active Analog: Thiophene Fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide)
Key Features :
- Substituents : Piperidine is substituted with a phenylethyl group (common in opioid analogs).
- Regulatory Status : Listed as a Schedule I controlled substance due to opioid receptor activity .
- Structural Implications : The phenylethyl group enhances μ-opioid receptor binding, while the thiophene carboxamide may modulate potency and selectivity.
Comparison :
- The target compound’s 2-amino-2-oxoethyl group replaces the phenylethyl substituent, likely abolishing opioid activity but introducing polar interactions for alternative targets (e.g., enzymes or transporters).
- Piperidine substitution patterns critically determine pharmacological profiles: bulky groups favor CNS penetration, while polar groups may reduce it.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Effects: Electron-withdrawing groups (e.g., nitro) enhance reactivity but may reduce metabolic stability, whereas polar groups (e.g., amino-oxoethyl) improve solubility and target specificity .
- Heterocycle Choice : Thiophene’s sulfur atom contributes to higher lipophilicity and stability compared to furan, favoring drug-like properties .
- Pharmacological Diversification: Minor structural changes (e.g., piperidine substituents) drastically alter biological activity, as seen in the transition from antimicrobial carboxamides to opioid fentanyl analogs .
Q & A
Q. Q1. What are the optimal synthetic routes for N-(1-(2-Amino-2-oxoethyl)piperidin-4-yl)thiophene-2-carboxamide?
Methodological Answer: A common approach involves coupling a thiophene-2-carboxylic acid derivative with a functionalized piperidine intermediate. For example:
Amide bond formation : React thiophene-2-carbonyl chloride with a piperidine-4-yl intermediate containing a 2-amino-2-oxoethyl substituent under reflux in acetonitrile for 1–2 hours .
Purification : Crystallization from acetonitrile or ethanol yields high-purity product. Adjust solvent polarity to optimize crystal quality .
Yield optimization : Use stoichiometric control (equimolar ratios) and inert gas purging to minimize side reactions .
Q. Q2. How is the compound characterized for structural confirmation?
Methodological Answer:
- X-ray crystallography : Resolve dihedral angles between thiophene and piperidine rings to confirm spatial arrangement (e.g., angles ~8–15° observed in similar carboxamides) .
- NMR spectroscopy : Identify key signals:
- Thiophene H-3/H-5 protons at δ 7.2–7.8 ppm (doublets).
- Piperidine H-axial/H-equatorial splitting (δ 2.5–3.5 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 305.3 for C₁₂H₁₇N₃O₂S⁺) .
Q. Q3. What are the primary safety considerations during handling?
Methodological Answer:
- Hazard classification : Classified under acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles) and work in a fume hood .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline .
- Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. Q4. How does structural modification of the piperidine or thiophene moiety affect receptor binding affinity?
Methodological Answer:
- SAR strategies :
- Piperidine substitution : Replace the 2-amino-2-oxoethyl group with bulkier alkyl chains (e.g., 3-bromo-4-(piperidin-4-yloxy)benzyl) to enhance urotensin-II (UT) receptor antagonism (IC₅₀ < 50 nM observed in analogs) .
- Thiophene modification : Introduce electron-withdrawing groups (e.g., Br at C-3) to improve metabolic stability but may reduce solubility .
- Assays : Radioligand binding assays (³H-labeled UT receptor) with HEK293 cells transfected with human UT receptors .
Q. Q5. How can data contradictions in pharmacological studies be resolved?
Methodological Answer:
- Case example : Discrepancies in UT receptor binding affinities may arise from assay conditions (e.g., Mg²⁺ concentration affecting G-protein coupling).
- Resolution steps :
Q. Q6. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Methodological Answer:
- Pharmacokinetics :
- Toxicity :
Q. Q7. How does the compound compare to structurally related fentanyl analogs?
Methodological Answer:
- Structural analogs : Replace thiophene with furan (e.g., furanylfentanyl) or modify the piperidine N-substituent (e.g., β-hydroxythiofentanyl) .
- Key differences :
- Potency : Thiophene substitution reduces µ-opioid receptor affinity compared to furan analogs (Ki values: 2-thiophenefentanyl = 12 nM vs. furanylfentanyl = 0.6 nM) .
- Metabolism : Thiophene rings undergo slower CYP3A4-mediated oxidation than furans, prolonging half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
